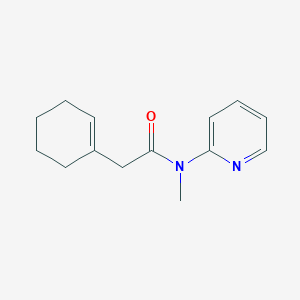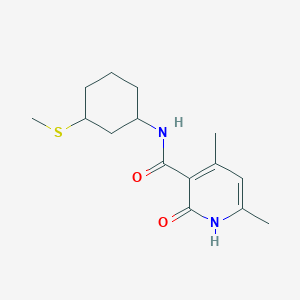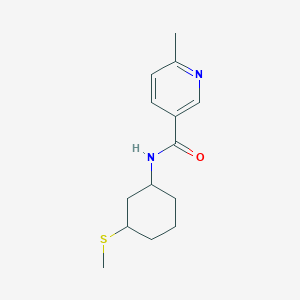![molecular formula C16H11FN4 B7594155 4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)
4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile is a compound that has been widely studied for its potential applications in scientific research. It is a synthetic molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
科学的研究の応用
4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile has been studied for its potential applications in a variety of scientific research areas. It has been shown to have activity as a kinase inhibitor, making it a promising candidate for use in cancer research. It has also been studied for its potential as an anti-inflammatory agent, as well as for its activity against certain types of viruses. Additionally, it has been investigated for its potential as a tool for studying the structure and function of proteins.
作用機序
The mechanism of action of 4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile is not fully understood, but it is believed to be related to its activity as a kinase inhibitor. Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer. By inhibiting the activity of specific kinases, this compound may be able to disrupt these signaling pathways and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its activity as a kinase inhibitor, this compound has been shown to have a range of other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 and COX-2, which are involved in drug metabolism and inflammation, respectively. It has also been shown to have activity against certain types of viruses, including influenza and HIV.
実験室実験の利点と制限
One of the main advantages of using 4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile in laboratory experiments is its high yield of synthesis. This makes it a cost-effective option for researchers who need to produce large quantities of the compound. Additionally, its activity as a kinase inhibitor and anti-inflammatory agent make it a versatile tool for studying a variety of biological processes. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are many potential future directions for research on 4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile. One area of interest is its potential as a cancer treatment. Further studies are needed to determine which specific kinases it inhibits and how this inhibition affects cancer cell growth and proliferation. Additionally, research on the compound's activity against viruses may lead to the development of new antiviral therapies. Finally, more studies are needed to fully understand the compound's mechanism of action and how it interacts with other enzymes and proteins in the body.
合成法
The synthesis of 4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile involves the reaction of 4-fluorobenzonitrile with 3-phenyl-1,2,4-triazole in the presence of a catalyst. The reaction is typically carried out using a solvent such as DMF or DMSO, and the resulting product is purified using column chromatography. The yield of the synthesis is typically high, making it an efficient method for producing the compound.
特性
IUPAC Name |
4-fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4/c17-15-7-6-12(9-18)8-14(15)10-21-11-19-16(20-21)13-4-2-1-3-5-13/h1-8,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOANNABZXPGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=N2)CC3=C(C=CC(=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)






![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)
